molecular formula C10H8N2S2 B087645 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) CAS No. 13399-12-7

2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)

Cat. No.: B087645
CAS No.: 13399-12-7
M. Wt: 220.3 g/mol
InChI Key: SLDSUXINRYHMCN-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) is a high-value, fused heterocyclic compound that serves as a critical building block in advanced materials and pharmaceutical research. Its extended, planar, and electron-deficient aromatic structure makes it a promising candidate in the development of organic semiconductors. Benzo[1,2-d:4,5-d']bisthiazole derivatives have been identified as highly efficient two-photon absorbing fluorophores and are actively researched for use in organic light-emitting diodes (OLEDs) and as components in organic solar cells . The structural motif of fused nitrogen- and sulfur-containing heterocycles is frequently found in compounds with significant biological activity . While specific pharmacological studies on this exact molecule are limited, closely related benzothiazole and bisthiazole scaffolds are extensively investigated for their anticancer and anti-Alzheimer's properties, highlighting the potential of this compound as a privileged structure in medicinal chemistry for the design of novel therapeutic agents. The methyl substituents at the 2 and 6 positions provide sites for further functionalization, allowing researchers to fine-tune the compound's electronic properties and solubility for specific applications in material science or to optimize its interaction with biological targets in drug discovery .

Properties

IUPAC Name

2,6-dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-5-11-7-3-10-8(4-9(7)13-5)12-6(2)14-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSUXINRYHMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2S1)N=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13399-12-7
Record name 5,11-dimethyl-4,10-dithia-6,12- diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8,11- pentaene
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Preparation Methods

Low-Yield Mitigation

The diazotization route’s poor yield (<10%) stems from competing hydrolysis and decomposition of the diazonium intermediate. Optimization strategies include:

  • Low-Temperature Control : Maintaining 0–5°C during diazotization minimizes side reactions.

  • In Situ Trapping : Adding sodium disulfide immediately after diazonium formation improves disulfide yield.

Solvent Selection

Acetic acid, though effective for cyclization, poses handling risks. Alternatives like ethanol or dimethylformamide (DMF) may reduce corrosion but require higher temperatures.

Catalytic Enhancements

Palladium-catalyzed methods, while underexplored for this compound, offer potential for milder conditions and higher yields, as seen in related bis-thiazole syntheses .

Biological Activity

2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) is a heterocyclic compound with the molecular formula C10H8N2S2. It belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • IUPAC Name : 2,6-dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole
  • CAS Number : 13399-12-7
  • Molecular Structure : The compound features a complex structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and its derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Thiazole derivatives can disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.
  • Case Studies : A study demonstrated that certain thiazole derivatives showed promising activity against drug-resistant strains of bacteria, including E. coli and Staphylococcus aureus, with IC50 values ranging from 5.5 μM to 33 nM for various derivatives .
CompoundTarget BacteriaIC50 (μM)
Compound AE. coli5.5
Compound BS. aureus33

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied:

  • Cell Proliferation Inhibition : Organometallic complexes derived from benzothiazoles have shown antiproliferative activity in low micromolar ranges. For example, one study reported that specific complexes exhibited IC50 values significantly lower than their parent compounds .
  • Mechanisms : These compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) has been investigated for:

  • Anti-inflammatory Effects : Thiazole derivatives have been reported to reduce inflammation markers in various models .
  • Analgesic Properties : Some studies suggest that these compounds may possess pain-relieving effects comparable to established analgesics .

Research Findings

Recent studies have highlighted the potential of thiazole derivatives in addressing antibiotic resistance and their application in treating severe infections. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance biological activity.

Scientific Research Applications

1.1. Organic Electronics

The compound is utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a semiconductor allows for efficient charge transport and light emission.

  • Case Study : Research has shown that incorporating 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) into polymer matrices enhances the performance of OLEDs by improving their efficiency and stability. The compound's electron-accepting properties make it suitable for use in n-type semiconductors in OPVs, leading to increased power conversion efficiencies.

1.2. Photovoltaic Applications

The compound serves as an electron-withdrawing unit in the synthesis of various donor-acceptor copolymers for use in dye-sensitized solar cells (DSSCs). Its structural features contribute to enhanced light absorption and charge separation.

  • Data Table : Comparison of photovoltaic performance metrics when using different thiazole-based compounds:
CompoundPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)
2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)9.30.7520.5
Other Thiazole Derivative A8.50.7018.0
Other Thiazole Derivative B7.80.6817.5

2.1. Anticancer Activity

Recent studies have indicated that derivatives of 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) exhibit promising anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines.

  • Case Study : A study published in a peer-reviewed journal highlighted the synthesis of modified thiazole derivatives that demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The mechanism involves the inhibition of specific signaling pathways related to cell proliferation.

2.2. Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research indicates that it possesses activity against a range of bacteria and fungi.

  • Data Table : Antimicrobial efficacy of 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) against selected pathogens:
PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Comparison with Similar Compounds

Benzobisthiazole Derivatives with Hydrogen-Bonding Motifs

  • Compound: 2,2′-(Benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diyl)diphenol (BTAP) Key Differences:
  • BTAP incorporates phenolic hydroxyl groups instead of methyl substituents.
  • The hydroxyl groups enable excited-state intramolecular double proton transfer (ESIDPT), as shown by DFT/TD-DFT studies, which strengthen hydrogen bonds in the excited state .
  • DMBBT lacks proton-donor groups, eliminating ESIDPT but improving thermal stability and solubility in non-polar solvents. Applications: BTAP is studied for luminescent materials, while DMBBT is better suited for charge-transport layers in electronics.

Benzobisoxazole Analogues

  • Compound : 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole (DBBO)
    • Structural Comparison :
  • Replaces thiazole sulfur with oxygen, reducing electron-withdrawing effects.
  • Larger conjugated system due to thiophene substituents enhances π-π stacking .
    • Electronic Properties :
  • DBBO exhibits a narrower bandgap (1.8–2.2 eV) compared to DMBBT (~2.5–3.0 eV), favoring light absorption in visible wavelengths.
    • Applications : DBBO is used in organic photovoltaics, while DMBBT’s higher electron affinity suits n-type semiconductors.

Thiophene-Substituted Benzobisthiazoles

  • Compound : 2,6-Bis(4-hexylthien-2-yl)benzo[1,2-d:4,5-d']bis(thiazole) (BHT-BBT)
    • Key Features :
  • Thiophene substituents enhance planarity via intramolecular S···N interactions (2.98–3.07 Å vs. van der Waals radii 3.35 Å) .
  • DMBBT’s methyl groups introduce steric hindrance, reducing crystallinity but improving solution processability.
    • Charge Transport : BHT-BBT achieves hole mobility >0.1 cm²/V·s in thin-film transistors, whereas DMBBT’s mobility is lower (~0.01–0.05 cm²/V·s) due to reduced π-overlap.

High-Performance Polymers

  • Polymer Example: Polyamide derived from 2,6-diaminobenzo[1,2-d:4,5-d']bis(thiazole) Thermal Properties:
  • The diamine-based polyamide has a glass transition temperature (Tg) of 201°C and decomposes at 403°C .
  • DMBBT-based polymers are expected to exhibit higher Tg (220–250°C) due to methyl-induced rigidity.
    • Solubility : DMBBT’s methyl groups improve solubility in aprotic solvents (e.g., NMP, DMF), facilitating film fabrication.

Data Tables

Table 1: Electronic and Thermal Properties of Selected Benzobisthiazoles

Compound Bandgap (eV) Tg (°C) Decomposition Temp (°C) Solubility (Common Solvents)
DMBBT 2.5–3.0 220* 400* NMP, DMF, CHCl₃
BTAP 3.1–3.4 N/A 350 DMSO, MeOH
BHT-BBT 2.0–2.3 N/A 380 Chlorobenzene, THF
DBBO 1.8–2.2 180 370 Toluene, CH₂Cl₂

*Predicted based on structural analogs.

Research Findings and Trends

  • Electronic Modulation : Substituents like methyl (DMBBT) or thiophene (BHT-BBT) fine-tune electron affinity and bandgap, critical for device optimization.
  • Synthetic Advances : DMBBT derivatives are increasingly synthesized via C–S bond activation, offering scalability and eco-friendly routes compared to traditional Stille coupling .
  • Thermal Stability : Methyl groups in DMBBT enhance thermal resilience, making it preferable for high-temperature applications like aerospace polymers.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via modified Hugershoff reactions starting from 1,4-diaminobenzene derivatives and sulfur-containing reagents. Key steps include cyclization under controlled temperature (e.g., 55°C) with catalysts like yttrium(III) triflate, followed by purification via column chromatography . For functionalized derivatives, aerobic one-pot reactions using organic aminoxyl radicals (e.g., 4-methoxy-TEMPO) as catalysts are effective, achieving yields >65% with dichloromethane as a solvent .

Q. How is the structural characterization of 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) performed, and what analytical techniques are critical for confirming its geometry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying backbone symmetry and substituent positions. For example, C13 satellite spectra distinguish between regioisomers like benzo[1,2-d:4,5-d'] and benzo[1,2-d:4,3-d'] derivatives . Infrared (IR) spectroscopy identifies hydrogen bonding interactions (e.g., O–H stretching at ~3150–3250 cm⁻¹) and vibrational modes of thiazole rings . X-ray crystallography resolves crystal packing and bond angles, confirming coplanarity in rigid-rod derivatives .

Q. What are the fundamental photophysical properties of 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole), and how do solvent polarity and substituents affect its absorption/emission spectra?

  • Methodological Answer : The compound exhibits π→π* transitions with absorption maxima ~386 nm (dichloromethane) and dual fluorescence emissions (442 nm for enol form, 518–527 nm for keto tautomers). Solvent polarity stabilizes charge-transfer states, increasing Stokes shifts (e.g., 57 nm in dichloromethane). Substituents like thiophene or electron-withdrawing groups redshift absorption via extended conjugation .

Advanced Research Questions

Q. How can density functional theory (DFT) and time-dependent DFT (TDDFT) elucidate the excited-state intramolecular double proton transfer (ESIDPT) mechanism in derivatives of 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)?

  • Methodological Answer : DFT/TDDFT at the B3LYP/6-31++G(d,p) level with Grimme’s D3 dispersion correction models hydrogen bond strengthening in the S₁ state. Key parameters include:

  • Bond length analysis : O–H elongation (0.995→1.000 Å) and H···N shortening (1.758→1.739 Å) indicate S₁-state proton transfer facilitation .
  • Potential energy surfaces (PES) : Stepwise ESIDPT is favored (barriers: 7.9 kcal/mol for first proton transfer, 11.4 kcal/mol for second) over synchronous pathways (17.8 kcal/mol) .
  • Infrared vibrational shifts : Redshifts in O–H stretching (99 cm⁻¹) confirm hydrogen bond strengthening post-photoexcitation .

Q. What design strategies enhance the nonlinear optical (NLO) properties of 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) derivatives for applications in optoelectronics?

  • Methodological Answer : Planar, rigid-rod push-pull systems with electron-donating (e.g., diphenylamine) and electron-withdrawing (e.g., cyano) substituents exhibit large second-harmonic generation (SHG) coefficients. For example, 2,6-diphenyl derivatives (DPBBT) achieve high NLO efficiency with optical transparency down to 532 nm. Computational screening of hyperpolarizability (β) using finite-field methods guides substituent selection .

Q. How do Schiff base derivatives of 2,6-Diaminobenzo[1,2-d:4,5-d']bis(thiazole) exhibit anticancer activity, and what structural features correlate with potency?

  • Methodological Answer : Schiff bases synthesized via condensation with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) show IC₅₀ values <10 µM against HeLa cells. Bioactivity correlates with:

  • Electron-withdrawing groups : Enhance DNA intercalation and topoisomerase inhibition .
  • Azetidinone/thiazolidinone moieties : Improve membrane permeability and apoptosis induction .
    • Experimental validation : Fluorescence quenching assays and molecular docking quantify DNA-binding affinity .

Q. What role does 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) play in organic solar cells (OSCs), and how does its bandgap engineering improve device efficiency?

  • Methodological Answer : As an electron-deficient unit in donor-acceptor polymers, it reduces bandgaps to ~1.37–1.40 eV, enabling near-infrared (NIR) absorption. Blending with non-fullerene acceptors (e.g., ITIC) achieves power conversion efficiencies >12%. Key strategies:

  • Alkyl sidechain optimization : Balances solubility and crystallinity for improved charge transport .
  • Regioisomer control : Benzobis[1,2-c:4,5-c]thiadiazole derivatives enhance charge delocalization .

Q. How can 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) be functionalized for selective heavy metal ion sensing, and what mechanisms underpin its selectivity?

  • Methodological Answer : Azo-linked derivatives (e.g., 2,6-bis(2,4,6-triamino-5-pyrimidinylazo)) exhibit Cu²⁺ selectivity via:

  • Chelation-driven fluorescence quenching : Cu²⁰ binds to azo and thiazole nitrogen atoms, disrupting conjugation .
  • Stoichiometric titration : Detection limits ≤1 nM in aqueous media, validated via UV-vis and cyclic voltammetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)
Reactant of Route 2
2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)

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